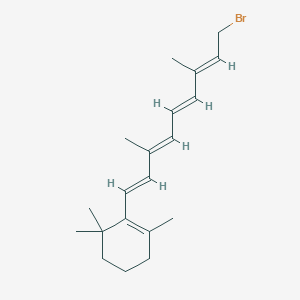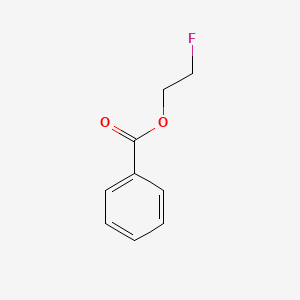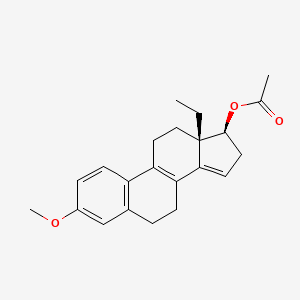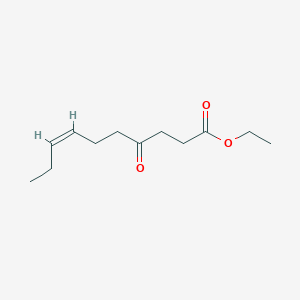
Retinyl Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retinyl Bromide is a derivative of vitamin A, specifically a brominated form of retinol. Retinoids, including this compound, are known for their significant roles in cellular differentiation, proliferation, and vision. They are widely used in dermatology, pharmacology, and cosmetic industries due to their potent biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Retinyl Bromide typically involves the bromination of retinol. This can be achieved through the reaction of retinol with bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at low temperatures to prevent the formation of multiple brominated products. The general reaction scheme is as follows:
Retinol+Br2→Retinyl Bromide+HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Retinyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: It can be oxidized to form retinoic acid derivatives, which are crucial in biological systems.
Reduction Reactions: this compound can be reduced back to retinol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether can be employed.
Major Products
Substitution: Products include retinyl alcohols, amines, and thiols.
Oxidation: Major products are retinoic acids.
Reduction: The primary product is retinol.
科学研究应用
Retinyl Bromide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various retinoid derivatives.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders, cancers, and vision-related diseases.
Industry: Utilized in the formulation of cosmetic products due to its anti-aging and skin-regenerating properties.
作用机制
Retinyl Bromide exerts its effects through its conversion to retinoic acid, which then binds to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene transcription involved in cellular differentiation, proliferation, and apoptosis. The molecular targets include genes responsible for skin health, immune response, and vision.
相似化合物的比较
Similar Compounds
Retinol: The parent compound of Retinyl Bromide, known for its anti-aging and skin-regenerating properties.
Retinoic Acid: The active metabolite of retinol, used in the treatment of acne and other skin disorders.
Retinyl Palmitate: An ester of retinol, commonly used in cosmetic formulations for its stability and efficacy.
Uniqueness
This compound is unique due to its brominated structure, which can influence its reactivity and biological activity. Compared to other retinoids, it may offer distinct advantages in specific applications, such as targeted drug delivery or specialized cosmetic formulations.
属性
分子式 |
C20H29Br |
|---|---|
分子量 |
349.3 g/mol |
IUPAC 名称 |
2-[(1E,3E,5E,7E)-9-bromo-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C20H29Br/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ |
InChI 键 |
ZRZOHRRZTJAARH-OVSJKPMPSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CBr)/C)/C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCBr)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)






